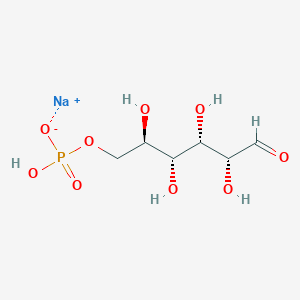

d-glucose 6-phosphate disodium salt

Descripción

Propiedades

IUPAC Name |

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLXCAHGUGIEEL-FAOVPRGRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014631 | |

| Record name | D-Glucose 6-phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | D-Glucose 6-phosphate sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3671-99-6, 54010-71-8 | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose 6-phosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucose 6-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 6-(dihydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Function and Application of D-Glucose 6-Phosphate Disodium Salt

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: D-glucose 6-phosphate (G6P), a pivotal intermediate in cellular metabolism, sits at the crossroads of several fundamental biochemical pathways. Its disodium salt is a stable, highly water-soluble derivative, making it an indispensable reagent in a wide array of research, diagnostic, and drug discovery applications. This document provides an in-depth examination of the multifaceted functions of G6P, detailing its roles in metabolic regulation, its use in key experimental protocols, and its relevance as a therapeutic target in various disease states.

Core Biochemical Functions and Metabolic Pathways

D-glucose 6-phosphate is the first product of glucose phosphorylation upon its entry into the cell, a reaction catalyzed by hexokinases or glucokinase.[1][2] This phosphorylation traps glucose intracellularly and primes it for metabolism. G6P is not merely a transient molecule but a central hub from which the cell directs carbon flux based on its energetic and biosynthetic needs.[3][4][5]

The primary metabolic fates of G6P include:

-

Glycolysis: G6P is isomerized to fructose-6-phosphate, committing it to the glycolytic pathway for the production of pyruvate, ATP, and metabolic precursors for the tricarboxylic acid (TCA) cycle.[1][5]

-

Pentose Phosphate Pathway (PPP): G6P is the substrate for glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[4][6] This pathway is critical for generating NADPH, which provides reducing power for antioxidant defense and reductive biosynthesis, and for producing ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2][4][6]

-

Glycogen Synthesis: In states of energy surplus, G6P is converted to glucose-1-phosphate and subsequently to UDP-glucose, which is then incorporated into glycogen for storage in the liver and muscles.[1][3]

-

Dephosphorylation: In hepatocytes and renal cells, G6P can be hydrolyzed by glucose-6-phosphatase in the endoplasmic reticulum to release free glucose into the bloodstream, playing a vital role in maintaining blood glucose homeostasis.[1]

-

Hexosamine and Detoxification Pathways: G6P serves as a precursor for the synthesis of UDP-glucuronate in the liver, which is essential for the glucuronidation and subsequent excretion of xenobiotics, drugs, and metabolic byproducts.[3]

References

- 1. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 2. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Glucose 6-Phosphate Disodium Salt: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) is a pivotal intermediate in the central carbon metabolism of virtually all organisms. As the product of the first irreversible step of glycolysis, it stands at a critical metabolic crossroads, directing glucose flux into either energy production via glycolysis or biosynthetic pathways and antioxidant defense through the pentose phosphate pathway (PPP).[1][2][3] The disodium salt of D-glucose 6-phosphate is a stable, water-soluble form of this metabolite, making it an indispensable tool in biochemical and biomedical research. This technical guide provides a comprehensive overview of the structure, properties, and applications of D-glucose 6-phosphate disodium salt, with a focus on its use in experimental settings.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of the phosphate ester of glucose at the C6 position. The presence of the phosphate group lends the molecule a net negative charge at physiological pH, effectively trapping it within the cell, as it cannot readily cross the cell membrane.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₁Na₂O₉P | [4][5] |

| Molecular Weight | 304.10 g/mol (anhydrous basis) | [4][5][6] |

| CAS Number | 3671-99-6 | [5] |

| Appearance | White crystalline powder | [7] |

| Solubility | Soluble in water (50 mg/mL), dilute buffers. Insoluble in DMSO. | [3][6] |

| pH (1% aqueous solution) | 7.0 - 9.0 | [3] |

| Optical Rotation [α]20/D | +24° ± 1° (c=1 in H₂O) | [7] |

| Storage Conditions | -20°C, protect from light. | [1] |

Biological Role and Significance

D-glucose 6-phosphate is a central hub in cellular metabolism, connecting several key pathways:

-

Glycolysis: G6P is isomerized to fructose 6-phosphate, committing it to the glycolytic pathway for the production of ATP and pyruvate.[2]

-

Pentose Phosphate Pathway (PPP): G6P is the initial substrate for the PPP, an anabolic pathway that generates NADPH for reductive biosynthesis and protection against oxidative stress, as well as ribose-5-phosphate for nucleotide synthesis.[1][2]

-

Glycogen Synthesis: In animals, G6P can be converted to glucose-1-phosphate and then to UDP-glucose, the precursor for glycogen synthesis for energy storage.

-

Starch Synthesis: In plants, G6P is a precursor for starch synthesis.

The regulation of G6P flux through these pathways is critical for maintaining cellular homeostasis and responding to metabolic demands.

Applications in Research and Drug Development

The stability and biological relevance of this compound make it a valuable reagent in various research applications:

-

Enzyme Assays: It serves as a crucial substrate for studying the kinetics and regulation of enzymes such as glucose-6-phosphate dehydrogenase (G6PD), phosphoglucose isomerase, and glucose-6-phosphatase.

-

Metabolic Flux Analysis: As a starting substrate in in vitro metabolic studies, it allows researchers to investigate the activity and regulation of glycolysis and the pentose phosphate pathway.

-

Drug Screening: It is used in screening assays to identify inhibitors or activators of enzymes involved in glucose metabolism, which are potential targets for therapeutic intervention in diseases like cancer and diabetes.[8]

-

Diagnostic Kits: It is a component of diagnostic kits for the enzymatic determination of glucose in biological samples.[7]

Experimental Protocols

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH)

This protocol describes a spectrophotometric method to determine the activity of G6PDH by measuring the rate of NADPH production, which absorbs light at 340 nm.

Materials:

-

This compound

-

NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)

-

Glycylglycine buffer

-

Magnesium Chloride (MgCl₂)

-

Purified G6PDH enzyme or cell/tissue lysate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Glycylglycine, pH 7.4.

-

G6P Solution: 10 mM this compound in assay buffer.

-

NADP⁺ Solution: 10 mM NADP⁺ in assay buffer.

-

MgCl₂ Solution: 100 mM MgCl₂ in assay buffer.

-

-

Assay Mixture Preparation (per well/cuvette):

-

800 µL Assay Buffer

-

100 µL G6P Solution (final concentration: 1 mM)

-

50 µL NADP⁺ Solution (final concentration: 0.5 mM)

-

50 µL MgCl₂ Solution (final concentration: 5 mM)

-

-

Reaction Initiation and Measurement:

-

Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 37°C).

-

Add 10-50 µL of the enzyme solution or cell/tissue lysate to initiate the reaction.

-

Immediately measure the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 30 seconds.

-

-

Data Analysis:

-

Determine the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

In Vitro Glycolysis and Pentose Phosphate Pathway Flux Analysis

This protocol provides a framework for studying the flux of G6P through glycolysis and the PPP in cell lysates using LC-MS-based metabolite analysis.

Materials:

-

This compound

-

Cell lysate (prepared in a suitable buffer that preserves enzyme activity)

-

Cofactors: ATP, NAD⁺, NADP⁺

-

Internal standards (e.g., ¹³C-labeled metabolites)

-

Quenching solution (e.g., cold methanol)

-

LC-MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing cell lysate, this compound (e.g., 1 mM), and necessary cofactors (ATP, NAD⁺, NADP⁺) in a buffered solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the reaction mixture.

-

Immediately quench the enzymatic reactions by adding the aliquot to a cold quenching solution (e.g., 80% methanol at -80°C).

-

-

Metabolite Extraction:

-

Centrifuge the quenched samples to pellet precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a validated LC-MS method to identify and quantify the downstream metabolites of glycolysis (e.g., fructose-6-phosphate, pyruvate, lactate) and the PPP (e.g., 6-phosphogluconate, ribose-5-phosphate).[9][10][11][12][13][14]

-

-

Data Analysis:

-

Determine the concentration of each metabolite at each time point.

-

Calculate the rate of formation of key metabolites to estimate the flux through each pathway.

-

Visualizations

Caption: The Glycolysis Pathway starting from D-Glucose 6-Phosphate.

Caption: The Pentose Phosphate Pathway originating from D-Glucose 6-Phosphate.

Caption: Experimental workflow for in vitro metabolic flux analysis.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. bmrservice.com [bmrservice.com]

- 3. D-Glucose-6-Phosphate, Disodium Salt Hydrate, MP Biomedicals 500 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 4. Glucose-6-phosphate disodium salt | C6H11Na2O9P | CID 14029765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of D-Glucose 6-Phosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) is a pivotal intermediate in cellular metabolism, standing at the crossroads of glycolysis, the pentose phosphate pathway, and glycogen synthesis.[1] Its disodium salt is a stable, water-soluble form widely utilized as a substrate in enzymatic assays, a crucial component in diagnostic kits, and a starting material for the synthesis of various carbohydrate-based therapeutics. This technical guide provides an in-depth overview of the primary methods for the synthesis of D-glucose 6-phosphate disodium salt, focusing on both traditional chemical routes and modern enzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Core Synthesis Strategies: A Comparative Overview

The synthesis of D-glucose 6-phosphate can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.

Chemical synthesis offers the advantage of large-scale production and is not reliant on the stability of biological macromolecules. However, it often involves a multi-step process requiring the use of protecting groups to achieve regioselectivity, followed by deprotection steps. These methods can sometimes lead to the formation of byproducts, necessitating rigorous purification.

Enzymatic synthesis , on the other hand, provides exceptional specificity, leading to a high-purity product under mild reaction conditions. This approach leverages the catalytic efficiency of enzymes like hexokinase. The primary challenges in enzymatic synthesis are often the cost and stability of the enzymes and the need for stoichiometric amounts of cofactors like adenosine triphosphate (ATP). However, the development of efficient ATP regeneration systems has made enzymatic synthesis an increasingly viable and attractive option.[2]

Chemical Synthesis of this compound

The chemical synthesis of D-glucose 6-phosphate typically involves three key stages: protection of the hydroxyl groups of glucose, selective phosphorylation of the primary hydroxyl group at the C6 position, and subsequent deprotection and purification to yield the final disodium salt. A common historical approach involves the use of a protected glucose derivative, such as 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose or a tetra-O-acetylated glucose, to ensure the selective phosphorylation of the C6 hydroxyl group.

Illustrative Chemical Synthesis Pathway

The following diagram outlines a representative chemical synthesis pathway starting from D-glucose. This multi-step process involves the protection of the anomeric carbon and other hydroxyl groups, followed by phosphorylation, deprotection, and final salt formation.

Caption: A multi-step chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

The following protocol is a representative method for the chemical synthesis of this compound, based on the phosphorylation of a protected glucose derivative.

Step 1: Preparation of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (Protected Glucose)

-

To a solution of D-glucose in a suitable solvent (e.g., pyridine), add an excess of acetic anhydride.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.

Step 2: Phosphorylation of Protected Glucose

-

Dissolve the protected glucose in a dry, aprotic solvent (e.g., pyridine) under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath and add a phosphorylating agent, such as diphenyl phosphonate or dibenzyl chlorophosphonate, dropwise.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature, monitoring the progress by TLC.

-

Upon completion, quench the reaction and work up the mixture to isolate the protected glucose 6-phosphate intermediate.

Step 3: Deprotection

-

Removal of Phosphate Protecting Groups: If a benzyl-protected phosphate was used, the benzyl groups can be removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). If a phenyl-protected phosphate was used, other deprotection methods may be required.

-

Removal of Acetyl Protecting Groups: The acetyl groups can be removed by hydrolysis under basic conditions (e.g., using sodium methoxide in methanol or aqueous ammonia).

Step 4: Conversion to Disodium Salt and Purification

-

After deprotection, the resulting D-glucose 6-phosphate is in its free acid or a mixed salt form.

-

Dissolve the crude product in water and carefully adjust the pH to approximately 7.5-8.0 with a solution of sodium hydroxide.

-

The disodium salt can be precipitated from the aqueous solution by the addition of a water-miscible organic solvent, such as ethanol or acetone.

-

Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield this compound.

-

The final product can be further purified by ion-exchange chromatography if necessary.

| Parameter | Typical Value |

| Starting Material | D-Glucose |

| Key Reagents | Acetic anhydride, Pyridine, Diphenyl phosphonate |

| Overall Yield | Variable, typically in the range of 20-40% |

| Purity | >95% after purification |

Enzymatic Synthesis of this compound

The enzymatic synthesis of D-glucose 6-phosphate is a highly specific and efficient method that mimics the biological phosphorylation of glucose. This process typically employs the enzyme hexokinase (or glucokinase) which catalyzes the transfer of a phosphate group from ATP to the C6 hydroxyl of glucose. To make this process cost-effective for large-scale synthesis, an ATP regeneration system is often coupled to the primary reaction.

Enzymatic Synthesis Pathway with ATP Regeneration

The following diagram illustrates the enzymatic synthesis of D-glucose 6-phosphate coupled with an ATP regeneration cycle using polyphosphate kinase.

Caption: Enzymatic synthesis of G6P with a coupled ATP regeneration system.

Experimental Protocol: One-Pot Multi-Enzyme Synthesis

This protocol is based on a published method for the one-pot synthesis of D-glucose 6-phosphate from glucose using hexokinase and a polyphosphate kinase for ATP regeneration.[2]

Materials:

-

D-Glucose

-

Saccharomyces cerevisiae hexokinase (HK)

-

Pseudomonas aeruginosa polyphosphate kinase 2 (PPK2)

-

Adenosine triphosphate (ATP)

-

Adenosine diphosphate (ADP)

-

Polyphosphate

-

Magnesium chloride (MgCl₂)

-

Sodium phosphate buffer

Procedure:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5) containing:

-

50 mM D-glucose

-

50 mM polyphosphate

-

2 mM ATP

-

10 mM MgCl₂

-

-

Add the enzymes to the reaction mixture. Optimal concentrations from a study were found to be 0.3125 U/mL of hexokinase and 0.115 U/mL of polyphosphate kinase 2.[2]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 24 hours).

-

Monitor the progress of the reaction by measuring the concentration of glucose and glucose 6-phosphate using analytical techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

-

Upon completion, terminate the reaction by heat inactivation of the enzymes (e.g., 100°C for 10 minutes).

-

Remove the denatured enzymes by centrifugation or filtration.

-

The resulting solution contains D-glucose 6-phosphate. The conversion to the disodium salt is typically achieved by adjusting the pH with sodium hydroxide, followed by purification steps such as ion-exchange chromatography to remove remaining substrates and byproducts.

-

The purified this compound can be isolated by lyophilization.

| Parameter | Value | Reference |

| Enzymes | Saccharomyces cerevisiae Hexokinase, Pseudomonas aeruginosa Polyphosphate Kinase 2 | [2] |

| Substrates | D-Glucose, Polyphosphate, ATP (catalytic amount) | [2] |

| Reaction Time | 24 hours | [2] |

| Temperature | 30°C | [2] |

| pH | 7.5 | [2] |

| Conversion Rate | 85% | [2] |

| Final Product Concentration | 12.56 g/L | [2] |

| Purity | High, due to enzymatic specificity |

Conclusion

Both chemical and enzymatic methods offer viable routes to the synthesis of this compound, each with its own set of advantages and challenges. Chemical synthesis, while established for large-scale production, requires careful control of protecting group chemistry and purification. In contrast, enzymatic synthesis provides a highly specific and efficient alternative, particularly with the integration of ATP regeneration systems that enhance its economic feasibility. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and detailed protocols to enable informed decisions and successful synthesis of this important metabolic intermediate.

References

The Pivotal Role of D-Glucose 6-Phosphate in Glycolysis and the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose 6-phosphate (G6P) represents a critical nexus in cellular metabolism, standing at the crossroads of energy production and biosynthetic processes. This technical guide provides an in-depth exploration of the role of G6P as the key branch point between glycolysis and the pentose phosphate pathway (PPP). We will delve into the enzymatic regulation that dictates its metabolic fate, present quantitative data on enzyme kinetics and metabolic flux, and provide detailed experimental protocols for the study of these pathways. Furthermore, this guide offers visualizations of the core metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: D-Glucose 6-Phosphate as a Central Metabolic Hub

Upon entry into the cell, glucose is rapidly phosphorylated to D-glucose 6-phosphate (G6P) by hexokinases.[1] This initial step not only traps glucose within the cell but also primes it for a variety of metabolic fates.[2] The allocation of G6P between two major pathways, glycolysis and the pentose phosphate pathway (PPP), is tightly regulated and dictated by the specific needs of the cell.[1] Glycolysis primarily serves to generate ATP and pyruvate, which can be further metabolized in the citric acid cycle for additional energy production.[3] In contrast, the PPP is the major source of NADPH, essential for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide biosynthesis.[4] The partitioning of G6P between these two pathways is a critical determinant of cellular phenotype, particularly in contexts of rapid proliferation, such as in cancer, and in response to oxidative stress.

The Branch Point: Glycolysis vs. Pentose Phosphate Pathway

The fate of G6P is determined by the activity of two key enzymes: phosphoglucose isomerase (PGI) for glycolysis and glucose-6-phosphate dehydrogenase (G6PDH) for the pentose phosphate pathway.

Entry into Glycolysis

In the glycolytic pathway, G6P is isomerized to fructose 6-phosphate (F6P) by phosphoglucose isomerase (PGI).[3] This reversible reaction is the second step of glycolysis and commits the glucose molecule to this energy-generating pathway. The subsequent phosphorylation of F6P to fructose 1,6-bisphosphate by phosphofructokinase (PFK) is the first committed step of glycolysis and is subject to stringent allosteric regulation.[5]

Diversion to the Pentose Phosphate Pathway

Alternatively, G6P can be directed into the oxidative branch of the pentose phosphate pathway, a process initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH).[6] This is the rate-limiting step of the PPP and results in the production of 6-phosphoglucono-δ-lactone and the reduction of NADP+ to NADPH.[7] The flux through the PPP is highly responsive to the cellular demand for NADPH.[8]

Quantitative Data

Enzyme Kinetics

The activities of PGI and G6PDH are fundamental to the regulation of G6P flux. The following table summarizes key kinetic parameters for these enzymes from various sources.

| Enzyme | Substrate | Organism/Tissue | Km (mM) | Vmax (µmol/min/mg) | Inhibitors | Ki | Reference |

| Phosphoglucose Isomerase (PGI) | D-Glucose 6-Phosphate | Baker's Yeast | 2.62 - 7.8 | 0.852 - 1.46 (s-1) | - | - | [9] |

| Phosphoglucose Isomerase (PGI) | D-Fructose 6-Phosphate | Baker's Yeast | - | 2.78 - 11.4 (s-1) | - | - | [9] |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | D-Glucose 6-Phosphate | Rat Liver | 0.15 - 0.22 | 3.47 - 4.48 | NADPH | - | [10] |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | D-Glucose 6-Phosphate | T. maritima | 0.03 | 20 | NADPH | - | [11] |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | NADP+ | T. maritima | 0.15 | 20 | - | - | [11] |

Note: Vmax values are presented in the units reported in the cited literature and may vary based on assay conditions.

Metabolic Flux Ratios

The ratio of flux through glycolysis versus the PPP can vary significantly depending on the cell type and metabolic state. In rapidly proliferating cancer cells, an increased flux through the PPP is often observed to meet the demands for nucleotide synthesis and redox balance.[12] Isotopic tracer studies using 13C-labeled glucose are instrumental in quantifying these flux ratios. For example, the ratio of [3-13C]lactate to [2,3-13C2]lactate can be used to estimate the relative activity of the PPP to glycolysis.[12]

Intracellular Metabolite Concentrations

The intracellular concentration of G6P and its downstream metabolites can influence pathway selection. In yeast, the accumulation of high levels of G6P has been shown to modulate cellular processes.[13] In L6 myotubes, intracellular G6P concentrations are in the low millimolar range and are influenced by insulin signaling.[14]

Experimental Protocols

Spectrophotometric Assay of Phosphoglucose Isomerase (PGI) Activity

This protocol describes a coupled enzyme assay to determine PGI activity.

Principle: PGI catalyzes the conversion of fructose-6-phosphate to glucose-6-phosphate. The product, glucose-6-phosphate, is then oxidized by G6PDH, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the PGI activity.[15]

Materials:

-

96-well microplate

-

Spectrophotometric plate reader

-

PGI Assay Buffer (e.g., pH 8.0)

-

Fructose-6-Phosphate (Substrate)

-

Glucose-6-Phosphate Dehydrogenase (Coupling enzyme)

-

NADP+

-

Sample containing PGI (cell lysate, purified enzyme)

-

NADH Standard

Procedure:

-

Reagent Preparation: Prepare a reaction mix containing PGI Assay Buffer, Fructose-6-Phosphate, G6PDH, and NADP+.

-

Standard Curve: Prepare a dilution series of NADH standard in PGI Assay Buffer.

-

Sample Preparation: Prepare cell or tissue lysates. If high background NADH is expected, perform a background control without the PGI substrate.

-

Assay:

-

Add samples and standards to the wells of the 96-well plate.

-

Initiate the reaction by adding the reaction mix.

-

Measure the absorbance at 450 nm (or 340 nm for direct NADPH measurement) in a kinetic mode at room temperature.[15]

-

-

Calculation: Determine the rate of change in absorbance (ΔA/min). Use the NADH standard curve to convert this rate into the amount of NADPH generated per minute, which is equivalent to the PGI activity. One unit of PGI is the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[15]

Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol outlines the direct measurement of G6PDH activity.

Principle: G6PDH catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the G6PDH activity.[7][16]

Materials:

-

Spectrophotometer with cuvette holder

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

D-Glucose 6-Phosphate (G6P) solution

-

NADP+ solution

-

Sample containing G6PDH (e.g., red blood cell lysate, bacterial cell-free extract)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NADP+ solution.

-

Blank Measurement: Measure the absorbance of a blank solution containing the reaction mixture and the enzyme sample but no G6P to account for any endogenous NADP+ reduction.[7]

-

Reaction Initiation: Add the G6P solution to the cuvette to start the reaction.

-

Kinetic Measurement: Immediately record the increase in absorbance at 340 nm over time.

-

Calculation: Calculate the rate of absorbance change (ΔA340/min) from the linear portion of the curve. The G6PDH activity (in units/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA340/min * Total reaction volume) / (ε * light path * sample volume) where ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1cm-1).[17]

13C-Based Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for conducting 13C-MFA to quantify the flux through glycolysis and the PPP.

Principle: Cells are cultured in the presence of a 13C-labeled substrate, such as [1,2-13C2]glucose. The labeled carbon atoms are incorporated into downstream metabolites. The mass isotopomer distribution of these metabolites is measured by mass spectrometry (MS) and used to computationally estimate the intracellular metabolic fluxes.[18]

Workflow:

-

Isotopic Tracer Selection and Labeling:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Flux Calculation:

-

Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software then calculates the metabolic flux values that best explain the experimental data.[18]

-

Visualizations

Metabolic Pathways

References

- 1. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]

- 2. tuscany-diet.net [tuscany-diet.net]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. jackwestin.com [jackwestin.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Importance of product/reactant equilibration in the kinetics of the phosphoglucose isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bartleby.com [bartleby.com]

- 12. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular glucose 1-phosphate and glucose 6-phosphate levels modulate Ca2+ homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]

- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. agilent.com [agilent.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preparation and LC/MS-based metabolomic analysis of samples [bio-protocol.org]

The Crossroads of Carbohydrate Metabolism: An In-depth Technical Guide to D-Glucose 6-Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucose 6-phosphate (G6P) stands as a critical nexus in cellular metabolism, representing the first intracellular destination for glucose and a key branch point for multiple major metabolic pathways. Its fate within the cell is tightly regulated, dictating the balance between energy production, biosynthesis, and energy storage. This technical guide provides a comprehensive overview of the core biochemical pathways originating from G6P, including glycolysis, the pentose phosphate pathway, and glycogen metabolism. It is intended to serve as a detailed resource, offering insights into the intricate molecular logic that governs cellular bioenergetics and macromolecular synthesis, thereby providing a foundation for research and drug development in metabolic diseases, oncology, and beyond.

Core Metabolic Pathways of D-Glucose 6-Phosphate

Upon its formation from glucose via phosphorylation by hexokinases or glucokinases, D-glucose 6-phosphate is directed into one of three primary metabolic routes.[1] The specific pathway utilized is dependent on the cell's immediate physiological needs, including energy status, biosynthetic requirements, and hormonal signals.

Glycolysis: The Central Pathway for Energy Production

Glycolysis is a fundamental catabolic pathway that occurs in the cytosol of all cells, serving to extract energy from glucose.[2][3] It comprises a sequence of ten enzyme-catalyzed reactions that convert one molecule of glucose 6-phosphate into two molecules of pyruvate.[2][4] This process yields a net production of ATP and NADH, which can be further utilized in aerobic or anaerobic respiration to generate additional energy.[5]

The initial steps of glycolysis involve the conversion of glucose 6-phosphate to fructose 6-phosphate, followed by a key regulatory step catalyzed by phosphofructokinase-1 (PFK-1).[6] This enzyme is subject to complex allosteric regulation by ATP, AMP, and citrate, reflecting the cell's energy charge.[7] The pathway then proceeds to generate two three-carbon molecules, which are ultimately converted to pyruvate.[2] The final step, catalyzed by pyruvate kinase, is another critical point of regulation.[6]

Pentose Phosphate Pathway: Biosynthesis and Redox Balance

The pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt, is a crucial anabolic pathway that operates in parallel to glycolysis.[8][9] It consists of two distinct phases: an oxidative phase and a non-oxidative phase.[10][11]

The primary functions of the PPP are the production of NADPH and the synthesis of pentose sugars, such as ribose 5-phosphate.[12] NADPH is essential for reductive biosynthesis reactions, including fatty acid and steroid synthesis, and for the regeneration of reduced glutathione, a key antioxidant that protects cells from oxidative damage.[3] Ribose 5-phosphate is a vital precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[11]

The rate-limiting enzyme of the PPP is glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by its product, NADPH.[9] This feedback mechanism ensures that the rate of the oxidative phase is tightly coupled to the cellular demand for NADPH.[10] The non-oxidative phase consists of a series of reversible reactions catalyzed by transketolase and transaldolase, which allow for the interconversion of various sugar phosphates, linking the PPP back to glycolysis.[11]

Glycogen Metabolism: Synthesis and Mobilization of Glucose Stores

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in animals.[1] The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are critical for maintaining glucose homeostasis, particularly in the liver and skeletal muscle.[13]

Glycogenesis (Glycogen Synthesis): When blood glucose levels are high, glucose 6-phosphate is converted to glucose 1-phosphate, which is then activated to UDP-glucose.[14] Glycogen synthase, the key regulatory enzyme of this pathway, then adds these UDP-glucose units to a growing glycogen chain.[15]

Glycogenolysis (Glycogen Breakdown): During periods of fasting or increased energy demand, glycogen phosphorylase catalyzes the phosphorolytic cleavage of glucose residues from glycogen, yielding glucose 1-phosphate.[15] This glucose 1-phosphate can then be converted back to glucose 6-phosphate and enter glycolysis (in muscle) or be dephosphorylated and released into the bloodstream (in the liver) to maintain blood glucose levels.

The reciprocal regulation of glycogen synthase and glycogen phosphorylase, primarily through hormonal signals such as insulin and glucagon, ensures that glycogen synthesis and breakdown do not occur simultaneously in a futile cycle.[16][17]

Quantitative Data on Key Enzymes

The catalytic efficiencies and substrate affinities of the enzymes governing these pathways are critical determinants of metabolic flux. The following tables summarize key kinetic parameters for the principal enzymes involved in D-glucose 6-phosphate metabolism.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue |

| Hexokinase I/II | Glucose | ~0.1[18] | Low[19] | Most Tissues |

| Glucokinase (Hexokinase IV) | Glucose | ~10[18] | High[18] | Liver, Pancreatic β-cells |

| Phosphofructokinase-1 (PFK-1) | Fructose 6-phosphate | 0.35 - 0.75[20] | - | Teladorsagia circumcincta |

| Pyruvate Kinase | Phosphoenolpyruvate | 0.08[21] | - | Guinea-pig brain |

| ADP | 0.47[21] | - | Guinea-pig brain | |

| Glucose-6-Phosphate Dehydrogenase | Glucose 6-phosphate | - | - | - |

| Transketolase | Xylulose 5-phosphate | - | - | Rat liver |

| Ribose 5-phosphate | - | - | Rat liver | |

| Transaldolase | Fructose 6-phosphate | 0.65[13] | 12.0[13] | Methanocaldococcus jannaschii |

| Erythrose 4-phosphate | 0.0278[13] | 12.0[13] | Methanocaldococcus jannaschii | |

| Glycogen Synthase a | UDP-Glucose | - | Lower in diabetic mice[6] | db/db mouse liver |

| Glycogen Synthase b | UDP-Glucose | - | Lower in diabetic mice[6] | db/db mouse liver |

| Glycogen Phosphorylase a | Glycogen | Lower in diabetic mice[6] | Higher in diabetic mice[6] | db/db mouse liver |

Note: Vmax values are highly dependent on the specific activity of the enzyme preparation and assay conditions, and are therefore often reported in relative terms or as kcat values. Kinetic parameters can vary significantly between species and tissues.

Experimental Protocols

Spectrophotometric Assay of Hexokinase Activity

This protocol describes a continuous spectrophotometric rate determination assay for hexokinase activity.[16][22][23] The production of glucose 6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), and the resulting increase in NADPH is monitored at 340 nm.

Materials:

-

Triethanolamine buffer (50 mM, pH 7.6)

-

D-Glucose solution (555 mM)

-

ATP solution (19 mM)

-

MgCl₂ solution (100 mM)

-

NADP+ solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Sample containing hexokinase

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, D-glucose, ATP, MgCl₂, NADP+, and G6PDH.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the hexokinase-containing sample to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADPH formation from the linear portion of the absorbance curve. One unit of hexokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1.0 µmol of D-glucose per minute under the specified conditions.

Spectrophotometric Assay of Phosphoglucomutase Activity

This assay measures phosphoglucomutase (PGM) activity by coupling the formation of glucose 6-phosphate to the reduction of a tetrazolium salt, which results in a colored product that can be measured at 450 nm.[24][25][26]

Materials:

-

PGM Assay Buffer

-

PGM Substrate (Glucose 1-phosphate)

-

PGM Enzyme Mix (containing G6PDH)

-

PGM Developer (containing the colorimetric probe)

-

Sample containing PGM

-

96-well plate

-

Microplate reader capable of reading at 450 nm

Procedure:

-

Prepare sample lysates and dilute to an appropriate concentration in PGM Assay Buffer.

-

Prepare a reaction mix containing PGM Assay Buffer, PGM Substrate, PGM Enzyme Mix, and PGM Developer.

-

Add the sample to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mix to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the absorbance at 450 nm at multiple time points to determine the reaction rate from the linear phase of product formation.

Spectrophotometric Assay of Glycogen Phosphorylase Activity

This colorimetric assay determines glycogen phosphorylase activity by measuring the amount of glucose 1-phosphate (G1P) produced from glycogen.[11][23] The G1P is then used in a series of enzymatic reactions that generate a colored product with an absorbance at 450 nm.

Materials:

-

Assay Buffer

-

Glycogen solution

-

Enzyme Mix

-

Developer

-

Substrate Mix

-

Sample containing glycogen phosphorylase

-

96-well plate

-

Microplate reader capable of reading at 450 nm

Procedure:

-

Prepare tissue or cell lysates in ice-cold Assay Buffer.

-

Prepare a reaction mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix.

-

Add the sample to the wells of a 96-well plate. For each sample, prepare a parallel well for a background control, which will contain a reaction mix without glycogen.

-

Initiate the reaction by adding the appropriate reaction mix to the sample and background control wells.

-

Measure the absorbance at 450 nm in kinetic mode at 30°C for a set period (e.g., 60 minutes).

-

Subtract the background absorbance from the sample absorbance to determine the net change in absorbance.

-

Calculate the glycogen phosphorylase activity based on a standard curve generated with known concentrations of G1P. One unit of activity is defined as the amount of enzyme that generates 1.0 µmol of G1P per minute at a specific pH and temperature.

LC-MS/MS for Intracellular Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of intracellular metabolites, including glucose 6-phosphate.[26][27] This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification by mass spectrometry.

General Workflow:

-

Cell Culture and Metabolite Extraction: Grow cells under desired conditions. Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled glucose 6-phosphate) to the cell extract. This standard will be used to correct for variations in sample processing and instrument response.

-

LC Separation: Inject the sample onto a liquid chromatography column (e.g., a HILIC column for polar metabolites) to separate the metabolites based on their physicochemical properties.

-

MS/MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target metabolite and its internal standard are monitored.

-

Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous metabolite to its corresponding stable isotope-labeled internal standard against a calibration curve constructed with known concentrations of the unlabeled metabolite.

Signaling Pathways and Experimental Workflows

Glycolysis and its Regulation

Caption: Allosteric regulation of key enzymes in the glycolytic pathway.

Pentose Phosphate Pathway and its Regulation

Caption: Regulation of the oxidative phase of the PPP by NADPH levels.

Hormonal Regulation of Glycogen Metabolism

Caption: Opposing effects of insulin and glucagon on glycogen metabolism.

Experimental Workflow for Enzyme Kinetics

Caption: General workflow for determining enzyme kinetic parameters.

Conclusion

D-glucose 6-phosphate is undeniably a central hub in cellular metabolism, orchestrating the flow of carbon into pathways for energy generation, biosynthesis, and storage. The intricate regulation of the enzymes at the key branch points of glycolysis, the pentose phosphate pathway, and glycogen metabolism allows cells to respond dynamically to a wide range of physiological cues and metabolic demands. A thorough understanding of these pathways, their quantitative characteristics, and the experimental methodologies used to study them is paramount for researchers and drug development professionals. The information presented in this guide provides a solid foundation for further investigation into the metabolic underpinnings of health and disease, and for the rational design of therapeutic interventions that target these fundamental cellular processes.

References

- 1. Biochemistry, Glycogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. med.libretexts.org [med.libretexts.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. jackwestin.com [jackwestin.com]

- 7. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 8. Glucagon - Wikipedia [en.wikipedia.org]

- 9. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 10. The pentose phosphate cycle is regulated by NADPH/NADP ratio in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jackwestin.com [jackwestin.com]

- 17. Regulation of glycogen synthesis – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]

- 18. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 19. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The crystal structure of human transketolase and new insights into its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A continuous spectrophotometric method for the determination of glycogen phosphorylase-catalyzed reaction in the direction of glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. abcam.cn [abcam.cn]

- 26. bioassaysys.com [bioassaysys.com]

- 27. bio.libretexts.org [bio.libretexts.org]

The Discovery of Robison Ester (D-Glucose 6-Phosphate): A Technical Deep Dive

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of d-glucose 6-phosphate, colloquially known as the Robison ester, marked a pivotal moment in the nascent field of biochemistry, fundamentally shaping our understanding of intermediary metabolism. This technical guide provides an in-depth exploration of the discovery, attributed to Robert Robison at the Lister Institute of Preventive Medicine in London. Building upon the foundational work on fermentation by Arthur Harden and William John Young, Robison's meticulous experimentation led to the isolation and characterization of this crucial hexose monophosphate. This document will detail the historical context, the experimental protocols employed, present the available quantitative data in a structured format, and visually articulate the logical and biochemical pathways of the era through detailed diagrams. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this landmark discovery and its enduring impact on metabolic research and drug discovery.

Historical Context: From Fermentation to Phosphorylation

The early 20th century was a period of intense investigation into the chemical processes underpinning biological phenomena, with alcoholic fermentation by yeast serving as a primary model system. The groundwork for the discovery of the Robison ester was laid by the pioneering work of Arthur Harden and William John Young. In 1906, they made the critical observation that the addition of inorganic phosphate to yeast juice significantly accelerated the rate of glucose fermentation.[1] This led them to isolate a heat-stable co-factor, which they termed "coferment," and a hexose diphosphate, later identified as fructose 1,6-bisphosphate (the "Harden-Young ester").[1] Their work established the essential role of phosphate esters in metabolic pathways, a concept that was not widely understood at the time.

It was within this scientific milieu at the Lister Institute that Robert Robison, working in collaboration with Harden, embarked on a more detailed investigation of the phosphorylated intermediates of fermentation. Their research aimed to elucidate the complete sequence of events initiated by the addition of phosphate to yeast juice.

The Discovery of a New Hexose Monophosphate

In 1922, Robert Robison published a seminal paper in the Biochemical Journal titled, "A New Phosphoric Ester Produced by the Action of Yeast Juice on Hexoses," which detailed the discovery of what would come to be known as the Robison ester.[2][3] Through a series of meticulous experiments, Robison demonstrated that during the fermentation of glucose or fructose by yeast juice, another phosphoric ester, distinct from the Harden-Young diphosphate, was formed. This new ester was a hexose monophosphate.

The key distinction between Robison's work and that of his predecessors was the careful analysis of the fermentation process over time. While Harden and Young had focused on the end-products of prolonged fermentation, Robison investigated the initial stages, leading to the identification of this new, less-phosphorylated intermediate.

Experimental Protocols

The methodologies employed by Robison, though rudimentary by modern standards, were groundbreaking for their time. The following protocols are reconstructed based on his 1922 publication and contemporary biochemical practices.

Preparation of Yeast Juice

A consistent and active yeast juice was crucial for the fermentation experiments.

-

Yeast Source: Fresh brewer's yeast ( Saccharomyces cerevisiae ) was the primary biological material.

-

Cell Lysis: The yeast cells were typically lysed to release their intracellular contents, including the enzymes responsible for fermentation. This was often achieved by grinding the yeast with sand or by subjecting it to high pressure in a press.

-

Extraction: The resulting paste was then mixed with a small amount of water and centrifuged to remove intact cells and cell debris. The supernatant, a cell-free extract, constituted the "yeast juice."

Fermentation Experiments

The core of the discovery lay in the carefully controlled fermentation experiments.

-

Reaction Mixture: A typical reaction mixture would consist of the prepared yeast juice, a solution of a hexose sugar (glucose or fructose), and a defined concentration of an inorganic phosphate buffer (e.g., sodium or potassium phosphate).

-

Incubation: The mixture was incubated at a controlled temperature, typically around 25-30°C, to allow for enzymatic activity.

-

Monitoring Fermentation: The rate of fermentation was monitored by measuring the volume of carbon dioxide evolved over time. This was often done using a gas burette connected to the reaction flask.

Isolation of the Hexose Monophosphate (Robison Ester)

The isolation of the newly discovered ester required a series of chemical precipitation steps.

-

Termination of Fermentation: At a designated time point, the fermentation was stopped, often by adding a protein precipitant like trichloroacetic acid.

-

Removal of Proteins: The precipitated proteins were removed by filtration or centrifugation.

-

Precipitation of Phosphoric Esters: The hexose phosphates were then precipitated from the deproteinized solution. A common method involved the addition of lead acetate or barium hydroxide. The different solubilities of the lead or barium salts of the mono- and diphosphates allowed for their partial separation.

-

Fractional Precipitation: Robison employed fractional precipitation with alcohol to further separate the monophosphate from the diphosphate and inorganic phosphate. The barium salt of the monophosphate was found to be more soluble in dilute alcohol than the barium salt of the diphosphate.

Characterization of the Robison Ester

Characterization of the isolated ester was based on its chemical properties.

-

Hydrolysis: The ester was subjected to acid hydrolysis, which cleaved the phosphate group from the hexose sugar. The rate of hydrolysis was a key characteristic used to distinguish it from other known phosphoric esters.

-

Sugar Analysis: After hydrolysis, the liberated sugar was analyzed. At the time, this involved measuring its reducing power and its optical rotation. These properties were consistent with a glucose or fructose moiety.

-

Phosphate Analysis: The amount of inorganic phosphate released upon hydrolysis was quantified, confirming the presence of a single phosphate group per hexose molecule.

Quantitative Data Presentation

While Robison's 1922 paper provides a detailed qualitative description of his findings, it is important to note that the presentation of quantitative data in early 20th-century biochemical literature differs significantly from modern standards. The data was often presented in a narrative format rather than extensive tables. However, the following tables summarize the key quantitative relationships that can be inferred from his work and the broader research on fermentation at the time.

| Parameter | Observation | Implication |

| CO₂ Evolution vs. Phosphate Added | The initial rate of CO₂ evolution was directly proportional to the amount of inorganic phosphate added. | Confirmed the essential role of phosphorylation in fermentation. |

| Ester Formation vs. Fermentation | The formation of the hexose monophosphate preceded the peak rate of CO₂ evolution. | Indicated that the monophosphate was an early intermediate in the fermentation pathway. |

| Ratio of Monophosphate to Diphosphate | The relative amounts of the monophosphate and diphosphate varied depending on the fermentation conditions and duration. | Suggested a dynamic equilibrium and sequential formation of the phosphorylated intermediates. |

Table 1: Key Quantitative Relationships in Early Fermentation Studies

| Property | Robison Ester (Hexose Monophosphate) | Harden-Young Ester (Hexose Diphosphate) |

| Rate of Acid Hydrolysis | Relatively slow | Rapid |

| Solubility of Barium Salt | More soluble in dilute alcohol | Less soluble in dilute alcohol |

| Reducing Power (after hydrolysis) | Consistent with a hexose | Consistent with a hexose |

| Phosphate to Hexose Ratio | ~1:1 | ~2:1 |

Table 2: Comparative Properties of the Hexose Esters

Logical and Biochemical Pathways

The discovery of the Robison ester was a crucial step in piecing together the complex puzzle of glycolysis. The following diagrams, rendered in Graphviz DOT language, illustrate the logical workflow of the discovery and the evolving understanding of the biochemical pathway.

Caption: Experimental workflow for the discovery of the Robison ester.

The understanding of the biochemical pathway of fermentation was evolving rapidly during this period. The discovery of the Robison ester helped to fill a critical gap in the sequence of reactions.

Caption: Simplified glycolysis pathway as understood in the 1920s.

The Distinction Between Robert Robison and Sir Robert Robinson

It is a point of historical importance to distinguish Robert Robison, the biochemist responsible for the discovery of glucose-6-phosphate, from his contemporary, Sir Robert Robinson, a Nobel laureate in organic chemistry. While both were eminent British scientists working in the early 20th century, their fields of research were distinct. Sir Robert Robinson's work focused on the structure and synthesis of complex organic molecules, such as alkaloids, and he was not involved in the discovery of the Robison ester.

Significance and Impact on Drug Development

The discovery of the Robison ester was a watershed moment in biochemistry. It solidified the concept of phosphorylated intermediates as central players in metabolic pathways and paved the way for the complete elucidation of glycolysis by Embden, Meyerhof, and Parnas. This understanding of a core metabolic pathway has had profound and lasting implications for drug development.

-

Target for Anti-Infective Agents: The enzymes of the glycolytic pathway, including hexokinase which catalyzes the formation of the Robison ester, are essential for the survival of many pathogenic microorganisms. As such, they represent potential targets for the development of novel antimicrobial and antiparasitic drugs.

-

Cancer Metabolism: The altered metabolism of cancer cells, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), makes the enzymes of this pathway attractive targets for anticancer therapies.

-

Inborn Errors of Metabolism: Deficiencies in enzymes involved in glucose-6-phosphate metabolism, such as glucose-6-phosphate dehydrogenase deficiency, are the basis of several genetic diseases. Understanding the role of the Robison ester is fundamental to diagnosing and developing treatments for these conditions.

Conclusion

The discovery of the Robison ester by Robert Robison was a triumph of meticulous experimental work and insightful scientific reasoning. It built upon the foundational discoveries of Harden and Young and provided a critical piece of the puzzle in unraveling the intricate steps of glycolysis. This fundamental knowledge of a central metabolic pathway has not only illuminated our understanding of life at the molecular level but continues to provide a fertile ground for the development of new therapeutic agents to combat a wide range of human diseases. The legacy of the Robison ester underscores the enduring power of fundamental biochemical research to drive innovation in medicine and drug discovery.

References

D-Glucose 6-Phosphate: A Lynchpin of Cellular Metabolism — A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose 6-phosphate (G6P) stands at a critical crossroads of carbohydrate metabolism, serving as a key intermediate that dictates the flow of glucose into various essential pathways. This technical guide provides an in-depth exploration of the multifaceted roles of G6P, including its synthesis, catabolism, and regulatory functions. We delve into the intricate network of metabolic pathways that converge on G6P, namely glycolysis, the pentose phosphate pathway, glycogen synthesis, and gluconeogenesis. Furthermore, this document offers a comprehensive summary of the kinetic properties of the primary enzymes that metabolize G6P, detailed experimental protocols for its quantification and the assessment of related enzyme activities, and an overview of its significance as a target for drug development.

Introduction: The Centrality of D-Glucose 6-Phosphate

D-glucose 6-phosphate is a phosphorylated sugar that plays a pivotal role in the energy metabolism of the liver and other tissues.[1] Its synthesis, primarily through the phosphorylation of glucose by hexokinases or glucokinase, effectively traps glucose within the cell, as the charged phosphate group prevents its diffusion across the cell membrane.[2][3] This initial step commits glucose to a variety of metabolic fates, positioning G6P as a central hub in cellular bioenergetics.[1][4] Depending on the cell's immediate energy needs and biosynthetic requirements, G6P can be channeled into several key pathways:

-

Glycolysis: For the production of ATP and pyruvate.[2]

-

Pentose Phosphate Pathway (PPP): To generate NADPH for reductive biosynthesis and nucleotide precursors.[5]

-

Glycogen Synthesis: For storage of glucose as glycogen in the liver and muscles.[4]

-

Gluconeogenesis: In the liver, G6P can be dephosphorylated to release free glucose into the bloodstream, maintaining blood glucose homeostasis.[6]

The strategic position of G6P makes it a critical point of regulation, ensuring that the flux of glucose is directed toward the most pressing metabolic demands of the cell.

The Metabolic Fates of D-Glucose 6-Phosphate

The allocation of D-glucose 6-phosphate to its various metabolic fates is a tightly regulated process, governed by the energetic status of the cell and hormonal signals.

Glycolysis: The Pathway of Energy Production

When a cell requires energy, G6P is isomerized to fructose 6-phosphate, a crucial step that prepares the molecule for the subsequent committed step of glycolysis.[2] This pathway ultimately leads to the production of pyruvate, ATP, and NADH, providing the cell with a rapid source of energy. The regulation of glycolysis is intricate, with several key enzymes being allosterically modulated. For instance, phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis, is inhibited by high levels of ATP and citrate, signaling an energy-replete state.[7] Conversely, it is activated by AMP and fructose-2,6-bisphosphate, indicating a need for ATP synthesis.[7]

Pentose Phosphate Pathway: A Hub for Biosynthesis and Redox Balance

The pentose phosphate pathway (PPP) is a vital alternative route for G6P metabolism, particularly in tissues with high biosynthetic demands, such as the liver, adipose tissue, and red blood cells.[5] The initial and rate-limiting step of the PPP is the dehydrogenation of G6P by glucose-6-phosphate dehydrogenase (G6PD), which produces NADPH.[5][8] NADPH is essential for reductive biosynthetic reactions, including fatty acid and steroid synthesis, and for maintaining a reduced cellular environment by regenerating reduced glutathione, a key antioxidant.[7] The PPP also generates ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[5]

Glycogenesis and Glycogenolysis: The Dynamics of Glucose Storage

In times of glucose abundance, such as after a meal, G6P is converted to glucose-1-phosphate and then to UDP-glucose, the activated form of glucose used for glycogen synthesis (glycogenesis).[4] This process is particularly active in the liver and skeletal muscle.[9] Conversely, during periods of fasting or exercise, stored glycogen is broken down (glycogenolysis) to release glucose-1-phosphate, which is then isomerized back to G6P.[9] In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose levels.[9] Muscle cells, lacking glucose-6-phosphatase, utilize the G6P generated from glycogenolysis for their own energy needs through glycolysis.[9]

Gluconeogenesis: The Synthesis of Glucose from Non-Carbohydrate Precursors

Gluconeogenesis is the metabolic process of synthesizing glucose from non-carbohydrate sources, such as lactate, pyruvate, glycerol, and certain amino acids.[6] This pathway is crucial for maintaining blood glucose levels during fasting or prolonged exercise. The final step of gluconeogenesis is the conversion of glucose-6-phosphate to free glucose by the enzyme glucose-6-phosphatase, which is primarily expressed in the liver and kidneys.[6]

Data Presentation: Quantitative Insights into G6P Metabolism

Kinetic Properties of Key Enzymes

The flux of G6P through its various metabolic pathways is dictated by the kinetic properties of the enzymes that catalyze its synthesis and conversion. The Michaelis constant (Km) and maximum velocity (Vmax) for these enzymes provide critical insights into their substrate affinity and catalytic efficiency.

| Enzyme | Substrate | Km (mM) | Vmax | Tissue/Organism | Reference(s) |

| Hexokinase I | D-Glucose | ~0.1 | Low | Most tissues, Red Blood Cells | [10],[11] |

| Glucokinase (Hexokinase IV) | D-Glucose | ~10 | High | Liver, Pancreas | [10],[11] |

| Glucose-6-Phosphatase | Glucose-6-Phosphate | - | - | Liver, Kidney | - |

| Phosphoglucomutase | Glucose-1-Phosphate | - | - | Muscle, Liver | [5] |

| Phosphoglucomutase | Glucose-6-Phosphate | - | - | Muscle, Liver | [5] |

| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | 0.036 - 0.22 | - | Pig Liver, Rat Liver | [1],[8] |

| Glucose-6-Phosphate Dehydrogenase | NADP+ | 0.0048 - 0.009 | - | Pig Liver | [1] |

Note: Vmax values are often dependent on enzyme concentration and specific assay conditions and are therefore presented qualitatively. Kinetic parameters can vary based on experimental conditions and the source of the enzyme.

Cellular Concentrations of D-Glucose 6-Phosphate

The intracellular concentration of G6P is a dynamic parameter that reflects the balance between its production and consumption. These levels can vary significantly depending on the tissue type and the prevailing physiological conditions.

| Tissue | Condition | G6P Concentration (µmol/kg dry wt) | Reference(s) |

| Human Skeletal Muscle | Rest | 111 ± 13 | [4] |

| Human Skeletal Muscle | Low-intensity exercise | 121 ± 16 | [4] |

| Human Skeletal Muscle | Moderate-intensity exercise | 123 ± 15 | [4] |

| Human Skeletal Muscle | High-intensity exercise | 123 ± 11 | [4] |

| Rat Liver | Fed | - | - |

| Rat Liver | Fasted | - | - |

Experimental Protocols

Quantification of D-Glucose 6-Phosphate in Tissue Samples

This protocol describes a colorimetric assay for the determination of G6P in biological samples. The principle of the assay is the oxidation of G6P by G6PD, with the concomitant reduction of a tetrazolium salt (WST) to a colored formazan product.[14]

4.1.1. Sample Preparation

-

Tissue Homogenization: Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or another suitable buffer (pH 6.5-8).[15]

-

Cell Lysis: Resuspend 1-5 x 10^6 cells in an appropriate volume of ice-cold PBS and homogenize.[15]

-

Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[14]

-

Deproteinization (Optional but Recommended): Deproteinize the supernatant using a 10 kDa molecular weight cutoff (MWCO) spin filter to prevent enzymatic degradation of G6P.[14]

-

Storage: Store the deproteinized samples at -80°C if not being assayed immediately.[14]

4.1.2. Assay Procedure (96-well plate format)

-

Standard Curve Preparation: Prepare a series of G6P standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a stock solution of G6P in assay buffer.[15]

-

Sample Preparation: Add 1-50 µL of the prepared sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with assay buffer.[15]

-

Reaction Mix Preparation: Prepare a reaction mix containing assay buffer, a substrate mix (including the WST tetrazolium salt), and G6P enzyme mix (containing G6PD).[15]

-

Reaction Initiation: Add 50 µL of the reaction mix to each well. For background correction, a parallel set of samples can be run without the G6P enzyme mix.[15]

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]

-

Calculation: Subtract the background absorbance from all readings and determine the G6P concentration in the samples by comparing their absorbance to the standard curve.[15]

Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This protocol outlines a kinetic spectrophotometric assay for measuring G6PD activity. The assay measures the rate of NADPH production, which is directly proportional to G6PD activity, by monitoring the increase in absorbance at 340 nm.[12][16]

4.2.1. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.[16]

-

NADP+ Solution: 100 mM NADP+ in ultrapure water.[16]

-

G6P Solution: 500 mM G6P in ultrapure water.[16]

-

Cell-free Extract: Prepare by sonication or other appropriate lysis methods, followed by centrifugation to remove cell debris.[16]

4.2.2. Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to 340 nm and maintain the temperature at 37°C.[16]

-

Reaction Mixture: In a cuvette, combine the assay buffer, NADP+ solution, and the cell-free extract.

-